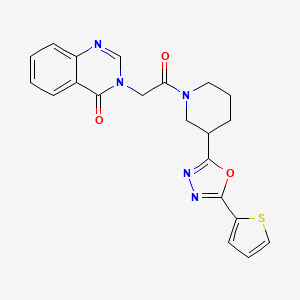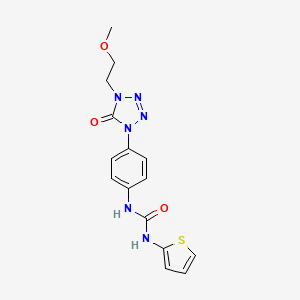
3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a novel organic compound distinguished by its intricate structure, which amalgamates various functional groups, including quinazolinone, oxadiazole, piperidine, and thiophene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one generally involves multistep organic synthesis protocols. Key steps might include the formation of the quinazolinone core through cyclization reactions, followed by the sequential construction of the piperidine and oxadiazole rings. The thiophene unit is typically introduced through either direct substitution reactions or via intermediate coupling reactions. Each synthetic step necessitates precise reaction conditions involving specific solvents, catalysts, and reagents to ensure high yield and purity.
Industrial Production Methods: Scaling up the production of this compound to an industrial level necessitates a deep understanding of the reaction kinetics and the optimization of process parameters. Techniques such as flow chemistry or continuous processing can be employed to enhance the efficiency and safety of the production process. This ensures consistent product quality and minimizes the environmental impact.
Análisis De Reacciones Químicas
This compound can undergo a variety of chemical reactions:
Types of Reactions:
Oxidation
: The compound's thiophene and piperidine groups can be oxidized using agents like hydrogen peroxide or permanganate, yielding sulfoxides or N-oxides, respectively.
Reduction
: The quinazolinone ring can be selectively reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution
: Electrophilic and nucleophilic substitution reactions can modify the thiophene and oxadiazole moieties, respectively.
Common Reagents and Conditions Used:
Oxidation
: Reagents such as potassium permanganate and hydrogen peroxide.
Reduction
: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution
: Halogenating agents, alkyl halides, and other nucleophiles.
Major Products Formed: Depending on the reaction conditions, products could include various oxidized or reduced derivatives, or substituted analogs that introduce new functional groups onto the original compound’s scaffold.
Aplicaciones Científicas De Investigación
This compound holds potential across several research domains:
Chemistry
: As a versatile building block for the synthesis of novel organic molecules with complex architectures.
Biology
: Investigated for its potential binding affinity to biological targets such as enzymes and receptors.
Medicine
: Explored for pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Mecanismo De Acción
The compound's biological activity is influenced by its interaction with molecular targets:
Molecular Targets
: Enzymes, receptor sites, and nucleic acids, where the compound can act as an inhibitor or modulator.
Pathways Involved
: Mechanisms include the inhibition of key enzymes involved in metabolic pathways, or the disruption of receptor-ligand interactions critical for cellular signaling.
Comparación Con Compuestos Similares
When compared to structurally similar compounds, such as other quinazolinone derivatives or oxadiazole-containing molecules, 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one exhibits unique properties owing to its combined structural elements:
Quinazolinone Derivatives
: Typically known for their broad range of pharmacological activities, yet might lack the multifunctionality provided by the piperidine and oxadiazole components.
Oxadiazole-Containing Molecules
: These often possess significant biological activities but may not exhibit the same level of targeted specificity and molecular interaction.
By blending these diverse functional groups, the compound can potentially offer a broader spectrum of activity and specificity in research applications.
Hopefully, that covers all you wanted to know about this compound. Any specific details or areas you’d like to dive deeper into?
Propiedades
IUPAC Name |
3-[2-oxo-2-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c27-18(12-26-13-22-16-7-2-1-6-15(16)21(26)28)25-9-3-5-14(11-25)19-23-24-20(29-19)17-8-4-10-30-17/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHYRMVQXQLHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NN=C(O4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928221.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2928225.png)
![4-(2,3-Dimethoxyphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928226.png)
![2-(4,5,11-Triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)-1,3-benzoxazole](/img/structure/B2928229.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2928234.png)



![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928238.png)
![6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2928239.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloro-2-methylphenyl)ethanediamide](/img/structure/B2928242.png)
